2-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
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Overview
Description
2-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions . 2,3,3-Trichloroprop-2-en-1-ol is an organic compound with the formula C₃H₃Cl₃O. It is a chlorinated alcohol and is used in various industrial applications .
Preparation Methods
2-Nitrobenzoic acid: can be prepared by the oxidation of 2-nitrotoluene with nitric acid . Another method involves the nitration of benzoic acid . Industrial production typically involves these methods due to their efficiency and yield.
2,3,3-Trichloroprop-2-en-1-ol: can be synthesized by the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol, resulting in the formation of the trichlorinated product . Industrial production methods may vary, but they generally follow similar synthetic routes.
Chemical Reactions Analysis
2-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Formation of Acid Chlorides: The carboxylic acid group can be converted to an acid chloride using chlorinating agents.
2,3,3-Trichloroprop-2-en-1-ol: undergoes reactions typical of alcohols and chlorinated compounds:
Dehydration: It can be dehydrated to form alkenes.
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Scientific Research Applications
2-Nitrobenzoic acid: is used in:
Organic Synthesis: As a reagent for various chemical reactions.
Biological Research: As a growth supplement for certain bacterial strains.
Analytical Chemistry: For the protection of amine groups.
2,3,3-Trichloroprop-2-en-1-ol: is used in:
Industrial Applications: As a solvent and in the production of other chemicals.
Chemical Research: For studying the reactivity of chlorinated alcohols.
Mechanism of Action
2-Nitrobenzoic acid: exerts its effects through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by various enzymes and chemical reagents.
2,3,3-Trichloroprop-2-en-1-ol: acts primarily through its alcohol and chlorine groups. The alcohol group can undergo oxidation and dehydration, while the chlorine atoms can participate in substitution reactions .
Comparison with Similar Compounds
2-Nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid . its ortho configuration makes it unique in terms of reactivity and applications.
2,3,3-Trichloroprop-2-en-1-ol: can be compared to other chlorinated alcohols, such as 2,3-dichloropropanol and 2,3-dibromo-2-propen-1-ol . Its trichlorinated structure provides distinct chemical properties and reactivity.
Properties
CAS No. |
62798-87-2 |
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Molecular Formula |
C10H8Cl3NO5 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI Key |
BPGHOSAJKMMYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Origin of Product |
United States |
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